molecular formula C14H14N2O4 B13036749 (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13036749
M. Wt: 274.27 g/mol
InChI Key: QQKLDEHQBYNOBZ-RWEMILLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopentaquinoline family, characterized by a fused cyclopentane-quinoline scaffold. The stereospecific configuration (3aR,4S,9bS) and substituents—8-methyl and 6-nitro groups—impart unique electronic and steric properties.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H14N2O4/c1-7-5-10-8-3-2-4-9(8)13(14(17)18)15-12(10)11(6-7)16(19)20/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1

InChI Key

QQKLDEHQBYNOBZ-RWEMILLDSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Nitro-Substituted Precursor Synthesis

  • Initial preparation involves synthesizing 8-nitro-substituted quinoline derivatives.
  • These precursors are often prepared by nitration of methyl-substituted quinoline intermediates or by condensation reactions involving substituted anilines and ketoesters.
  • The nitro group at position 6 is introduced early to allow subsequent transformations without disturbing the quinoline scaffold.

Formation of Cyclopentane Ring via Lactamization

  • The key step in constructing the cyclopenta[c]quinoline framework is a thermal lactamization reaction catalyzed by polyphosphoric acid (PPA).
  • This step involves intramolecular cyclization of nitro-substituted precursors bearing side chains capable of ring closure.
  • Typical reaction conditions:
    • Temperature: 110–130 °C
    • Duration: 24–72 hours
    • Acidic medium: PPA or similar strong acidic polymeric phosphoric acids
  • The lactamization ensures formation of the fused cyclopentane ring and the quinoline nitrogen-containing heterocycle simultaneously.

Reduction of Nitro Groups (If Applicable)

  • In cases where the nitro group must be converted to an amine or other functionalities, reduction is performed using:
    • Catalytic hydrogenation (e.g., H2 with Pd/C catalyst)
    • Chemical reduction agents such as tin(II) chloride (SnCl2) in hydrochloric acid
  • Careful control of reaction conditions is essential to avoid over-reduction or decomposition.

Stereochemical Control and Purification

  • The stereochemistry at positions 3a, 4, and 9b is controlled by the choice of starting materials and reaction conditions.
  • Stereochemical integrity is confirmed by spectroscopic methods (NMR, chiral HPLC) and X-ray crystallography.
  • Purification is typically achieved by recrystallization or chromatographic methods to isolate the desired stereoisomer.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Synthesis of 8-nitroquinoline precursors Nitration of methylquinoline or condensation reactions Nitro group introduced at position 6
2 Side chain installation for cyclization Mercaptopropionic acid derivatives or equivalent Prepares for ring closure
3 PPA-catalyzed thermal lactamization Polyphosphoric acid, 110–130 °C, 24–72 h Formation of fused cyclopentane-quinoline scaffold
4 Nitro group reduction (optional) Catalytic hydrogenation or SnCl2/HCl Conversion of nitro to amine if required
5 Purification and stereochemical verification Recrystallization, chiral chromatography Isolation of (3aR,4S,9bS) stereoisomer

Research Findings and Analytical Data

  • The PPA-catalyzed lactamization is critical for high yield and stereoselectivity; reaction time and temperature must be optimized to avoid side products.
  • Reduction steps require mild conditions to preserve the fused ring system.
  • The stereochemical configuration (3aR,4S,9bS) is essential for biological activity and is maintained through careful synthetic planning.
  • Analytical techniques used to confirm structure and purity include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Mass Spectrometry (MS)
    • Infrared (IR) spectroscopy
    • X-ray crystallography for absolute configuration
    • High-performance liquid chromatography (HPLC), including chiral HPLC

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolines and other functionalized quinoline derivatives .

Scientific Research Applications

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities based on its structural characteristics:

  • Antimicrobial Activity
    • Similar compounds have shown effectiveness against various bacterial strains. The nitro group may enhance its ability to disrupt bacterial cell walls or interfere with metabolic processes.
  • Antitumor Activity
    • The structural similarity to known antitumor agents suggests potential cytotoxicity against cancer cell lines. In vitro studies are essential to confirm these effects and elucidate the underlying mechanisms.
  • Neuroprotective Effects
    • Given its structural features, the compound may interact with neuroreceptors or exhibit antioxidant properties. This could position it as a candidate for treating neurodegenerative diseases.

Synthesis and Characterization

The synthesis of (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions that require optimization to achieve high purity levels. Various synthetic routes have been documented in literature, highlighting the importance of reaction conditions and catalysts used .

Antimicrobial Studies

A study investigating the antimicrobial properties of structurally similar compounds found that derivatives of the cyclopentaquinoline framework demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of cell wall synthesis.

Antitumor Research

In vitro assays conducted on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Further studies are needed to explore the specific pathways involved in its antitumor effects .

Neuroprotective Effects

Preliminary studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. The findings suggest potential applications in neuroprotection and treatment strategies for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit alkaline phosphatases by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemistry

Table 1: Key Structural Differences Among Analogs
Compound Name / CAS Substituents Stereochemistry Molecular Formula Molecular Weight Key Evidence
Target Compound 8-methyl, 6-nitro, 4-carboxylic acid 3aR,4S,9bS C₁₄H₁₄N₂O₄ 274.28
8-Nitro analog (CAS 1415811-49-2) 8-nitro, 4-carboxylic acid 3aR,4S,9bS (assumed) C₁₃H₁₁N₂O₄ 260.25
6-Methyl-9-nitro analog (CAS rac-form) 6-methyl, 9-nitro, 4-carboxylic acid Racemic mixture C₁₄H₁₄N₂O₄ 274.28
8-Ethoxycarbonyl analog (CAS 353484-61-4) 8-ethoxycarbonyl, 4-carboxylic acid Not specified C₁₆H₁₇NO₄ 287.31
Benzo-fused analog (CAS 1415811-70-9) Benzo-fused, 4-carboxylic acid 3aR,4S,11cS C₁₇H₁₅NO₂ 265.31

Key Observations :

  • Substituent Position : The 6-nitro group in the target compound vs. 8-nitro or 9-nitro in analogs (e.g., CAS 1415811-49-2, ; CAS rac-form, ) alters electron distribution, affecting reactivity and binding affinity.
  • Stereochemistry : The 3aR,4S,9bS configuration is critical for chiral recognition in biological systems. Racemic mixtures (e.g., ) may exhibit reduced efficacy due to enantiomeric interference.
  • Functional Groups : Replacement of carboxylic acid with ethoxycarbonyl () reduces polarity, impacting solubility (e.g., pKa ~3.82 for carboxylic acid vs. ester hydrolysis kinetics).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 8-Nitro Analog 8-Ethoxycarbonyl Analog Benzo-Fused Analog
Molecular Weight 274.28 260.25 287.31 265.31
pKa (Carboxylic Acid) ~3.8 (predicted) Not reported 3.82 Not reported
Solubility Moderate (polar) Low (non-esterified) Low (lipophilic ester) Low (aromatic fusion)
Boiling Point Not reported Not reported 483.9°C Not reported

Key Observations :

  • The ethoxycarbonyl derivative () has higher lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

The compound (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a derivative of quinoline and has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 1415811-49-2

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an inhibitor of specific enzymes and its antiproliferative effects against cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antiproliferative activity. For instance, a related study reported that certain quinoline derivatives showed potent inhibitory effects on MLLr leukemic cell lines. The compound was part of a broader investigation into SIRT3 inhibitors, which are relevant in cancer therapy .

Table 1: Summary of Antiproliferative Activities

CompoundCell LineIC50 (µM)Mechanism
P6MLLr10.5SIRT3 inhibition
P19MLLr15.2SIRT3 inhibition

Enzyme Inhibition

The compound has been identified as a potential SIRT3 inhibitor. SIRT3 is a mitochondrial deacetylase implicated in various cellular processes including metabolism and apoptosis. The inhibition of SIRT3 can lead to altered cellular signaling pathways that may enhance the efficacy of anticancer treatments .

Table 2: SIRT3 Inhibition Data

Compound% Inhibition at 10 µMIC50 (µM)
P665.1539.1
P1955.2645.0

Case Studies

  • Study on Quinoline Derivatives :
    A study synthesized various quinoline derivatives to evaluate their biological activities. The results indicated that modifications at the carboxylic acid position significantly affected the compounds' inhibitory potency against SIRT3 and their antiproliferative effects on cancer cells .
  • Antioxidant Activity Assessment :
    Another research focused on the antioxidant properties of quinoline derivatives, revealing that certain structural features enhance radical scavenging activity. This suggests that the compound may also play a role in mitigating oxidative stress in cells .

Q & A

Q. What are the key synthetic routes for synthesizing (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is synthesized via nitro precursor reduction followed by cyclization. A common approach involves:
  • Step 1 : Reduction of 8-nitro-1,4-dihydroquinoline precursors (e.g., using NaHCO₃ in aqueous ethanol at 70–80°C for 24–72 h) to generate 8-amino intermediates .
  • Step 2 : Thermal lactamization catalyzed by polyphosphoric acid (PPA) to form the cyclopentaquinoline core .
  • Critical Factors : Reaction temperature (80–100°C), solvent choice (DMF or toluene), and catalyst loading (e.g., PPA) significantly affect purity and yield. For example, incomplete nitro reduction leads to byproducts, requiring careful TLC monitoring .

Q. Which spectroscopic and chromatographic techniques are optimal for structural validation and purity assessment?

  • Methodological Answer :
  • 1H/13C-NMR : Resolve stereochemistry (e.g., distinguishing 3aR,4S,9bS configuration) and confirm substituents (methyl, nitro groups) via coupling constants and chemical shifts .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1685 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • HPLC/MS : Assess purity (>97% via reverse-phase HPLC) and molecular ion peaks (e.g., [M+H]+ = 358.17 for analogs) .
  • X-ray crystallography (if crystals form) validates absolute configuration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity and guide analog design?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitro group’s electron-deficient nature) .
  • Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase) to predict binding affinity. For example, cyclopentaquinoline analogs show affinity for hydrophobic pockets via π-π stacking .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing nitro with fluoro or methyl groups) and evaluate activity trends. For instance, 8-fluoro analogs exhibit enhanced antimicrobial potency compared to nitro derivatives .
  • Standardized Assays : Control variables like bacterial strain (e.g., E. coli vs. S. aureus) and assay conditions (e.g., MIC values under aerobic vs. anaerobic environments) .
  • Meta-Analysis : Cross-reference data from crystallography (e.g., binding mode in ) and enzymatic inhibition assays to reconcile discrepancies .

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use palladium/copper catalysts with chiral ligands (e.g., BINAP) during cyclization to enhance stereoselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor lactamization over racemization .
  • Crystallization : Recrystallize intermediates in ethanol/water mixtures to isolate desired diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.